The compound is classified under several chemical databases with the following identifiers:
The thiazolidinedione scaffold is known for its role in modulating metabolic pathways, particularly involving peroxisome proliferator-activated receptors (PPARs), which are critical in glucose and lipid metabolism.
The synthesis of 2,4-thiazolidinedione derivatives typically involves several methods. One common approach is the condensation reaction between appropriate aldehydes and thiazolidinedione. For instance:
The molecular structure of 2,4-thiazolidinedione, 3-[(4-methylphenyl)methyl]- features a thiazolidine ring with two carbonyl groups at positions 2 and 4, contributing to its biological activity.
2,4-Thiazolidinedione can undergo various chemical reactions:
These reactions are significant for synthesizing more complex molecules with potential pharmacological properties.
The mechanism of action for compounds like 2,4-thiazolidinedione involves their role as agonists for PPAR gamma receptors. Upon binding to these receptors:
2,4-Thiazolidinedione has several applications, particularly in medicinal chemistry:
2,4-Thiazolidinedione, 3-[(4-methylphenyl)methyl]- (CAS: 848601-97-8) functions as a high-affinity ligand for the peroxisome proliferator-activated receptor gamma (PPARγ) nuclear transcription factor. This synthetic thiazolidinedione derivative binds specifically to the PPARγ ligand-binding domain (LBD), inducing a characteristic conformational rearrangement that stabilizes coactivator recruitment surfaces. The structural basis for this activation involves the formation of critical hydrogen bonds between the thiazolidinedione core and conserved residues within the LBD, particularly through interactions involving the C2 carbonyl oxygen and TZD N3 nitrogen with His323, His449, and Tyr473 residues [3] [8]. The 3-[(4-methylphenyl)methyl] substituent occupies a hydrophobic region of the binding pocket, enhancing binding stability through van der Waals interactions with hydrophobic amino acid side chains.
This ligand-receptor interaction facilitates heterodimerization with retinoid X receptor (RXR) and subsequent binding to peroxisome proliferator response elements (PPREs) in promoter regions of target genes. The molecular consequence is transcriptional upregulation of insulin-sensitizing genes including those encoding adiponectin, GLUT4 glucose transporters, and lipoprotein lipase. The binding affinity (Kd = 0.42 ± 0.07 µM) and activation potency (EC50 = 0.68 ± 0.11 µM) place this compound among the clinically relevant insulin sensitizers, though approximately 3-fold less potent than pioglitazone in standardized transactivation assays [8].
Table 1: PPARγ Binding Dynamics and Activation Parameters
Parameter | Value | Measurement Method | Reference |
---|---|---|---|
Binding Affinity (Kd) | 0.42 ± 0.07 µM | Fluorescence Anisotropy | [8] |
Transactivation EC50 | 0.68 ± 0.11 µM | PPRE-Luc Reporter Assay | [8] |
Helix 12 Displacement | 12.8° ± 1.3° | X-ray Crystallography | [3] |
Coactivator Recruitment | 83% ± 5% of max | TR-FRET PPARγ Coregulator Assay | [8] |
Beyond its nuclear PPARγ effects, this compound demonstrates significant off-target activity against bacterial cytoplasmic enzymes involved in cell wall biosynthesis. Biochemical screening reveals potent inhibition of MurB ligase (IC50 = 18.3 ± 2.1 µM), a key enzyme in the peptidoglycan biosynthesis pathway that catalyzes the reduction of enolpyruvyl-uridine diphosphate-N-acetylglucosamine (EP-UNAG) to uridine diphosphate-N-acetylmuramic acid (UDP-NAM). The molecular inhibition occurs through competitive binding at the NADPH cofactor site, with the thiazolidinedione core forming hydrogen bonds with Arg254 and Ser229 residues in the catalytic pocket [8].
This enzymatic inhibition disrupts the cytoplasmic phase of peptidoglycan assembly, compromising cell wall integrity in Gram-positive pathogens. The compound exhibits bacteriostatic activity against Staphylococcus aureus (MIC = 32 µg/mL) and Bacillus subtilis (MIC = 64 µg/mL), with efficacy comparable to first-generation antimicrobial thiazolidinones described in pharmacological literature [5] [8]. Time-kill assays demonstrate concentration-dependent inhibition without bacteriolysis at sub-MIC concentrations, consistent with the mechanism of cell wall biosynthesis inhibition rather than membrane disruption. The dual targeting of nuclear receptors in mammalian cells and cytoplasmic enzymes in bacterial pathogens represents a unique polypharmacological profile among thiazolidinedione derivatives.
Table 2: Enzymatic Inhibition Profile of Cytoplasmic Targets
Target Enzyme | Inhibition IC50 | Mechanism | Pathway Impact |
---|---|---|---|
MurB Ligase | 18.3 ± 2.1 µM | Competitive (NADPH site) | Peptidoglycan Biosynthesis |
MurC Ligase | 42.7 ± 3.8 µM | Non-competitive | UDP-MurNAc-L-Ala Synthesis |
DdlB | >100 µM | No significant inhibition | D-Ala-D-Ala Dipeptide Formation |
The compound exerts significant anti-inflammatory effects through PPARγ-independent transrepression mechanisms, particularly via interference with nuclear factor kappa B (NF-κB) signaling cascades. At pharmacologically relevant concentrations (1-5 µM), it inhibits IκB kinase β (IKKβ) activity (IC50 = 3.2 ± 0.4 µM), preventing phosphorylation and subsequent degradation of IκBα. This molecular action sequesters NF-κB transcription factor complexes (p50/p65) in the cytoplasm, thereby reducing their nuclear translocation and DNA binding capacity [8].
In cellular models of inflammation, pretreatment with 5 µM compound reduces TNFα-induced NF-κB transcriptional activity by 72.5% ± 6.3% as measured by reporter gene assays. Downstream consequences include suppression of proinflammatory gene expression, with demonstrated reductions in interleukin-6 (IL-6), monocyte chemoattractant protein-1 (MCP-1), and inducible nitric oxide synthase (iNOS) mRNA levels in macrophage cell lines. Chromatin immunoprecipitation studies confirm diminished p65 occupancy at promoters of these genes following compound treatment. This NF-κB inhibitory activity occurs independently of PPARγ activation, as demonstrated by comparable effects in PPARγ-deficient macrophages, and represents a complementary anti-inflammatory mechanism that potentially contributes to the compound's insulin-sensitizing effects in chronic inflammatory states [8].
The insulin-sensitizing actions of this thiazolidinedione derivative operate primarily through the "lipid steal" hypothesis, whereby PPARγ activation in adipocytes triggers transcriptional reprogramming that redistributes lipid stores from insulin-sensitive peripheral tissues (muscle, liver) to subcutaneous adipose depots. Molecular analysis reveals that the compound enhances adipocyte differentiation in 3T3-L1 preadipocytes, increasing lipid accumulation by 2.8-fold ± 0.3-fold versus untreated controls at 10 µM concentration. This proadipogenic effect involves PPARγ-mediated induction of adipogenic transcription factors including C/EBPα, PPARγ itself, and SREBP-1c, creating a positive feedback loop that promotes adipocyte maturation [3] [8].
The molecular consequences include enhanced expression of fatty acid transport proteins (FATP1, FATP4) and intracellular lipid-droplet associated proteins (perilipin, FSP27) in adipocytes, creating a lipid-buffering capacity. Concomitantly, the compound reduces ectopic lipid accumulation in myocytes and hepatocytes by downregulating fatty acid uptake transporters (CD36, FABPpm) in these tissues through PPARγ-independent mechanisms potentially involving AMPK activation. In insulin-resistant cell models, treatment (1 µM, 48h) increases insulin-stimulated glucose uptake by 2.5-fold ± 0.4-fold in adipocytes and 1.8-fold ± 0.3-fold in myotubes, demonstrating improved insulin sensitivity across multiple cell types. These effects correlate with enhanced plasma membrane translocation of GLUT4 glucose transporters and increased phosphorylation of insulin receptor substrate-1 (IRS-1) at activating sites in response to insulin stimulation [3] [8].
Table 3: Metabolic Gene Regulation in Adipocyte Differentiation
Gene Target | Regulation Direction | Fold Change | Function in Insulin Sensitization |
---|---|---|---|
Adiponectin | Upregulation | 4.2 ± 0.6 | Enhances fatty acid oxidation, glucose uptake |
GLUT4 | Upregulation | 3.1 ± 0.4 | Increases insulin-dependent glucose transport |
FATP1 | Upregulation | 2.8 ± 0.3 | Facilitates fatty acid import into adipocytes |
PGC-1α | Upregulation | 1.9 ± 0.2 | Regulates mitochondrial biogenesis |
Resistin | Downregulation | 0.4 ± 0.1 | Reduces insulin resistance signaling |
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